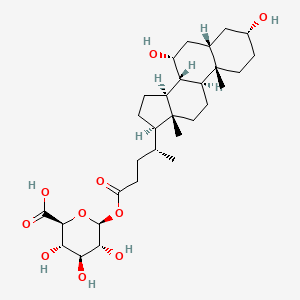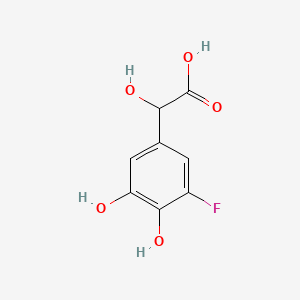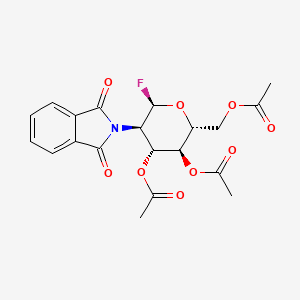
O-Acetyl Tramadol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tramadol is an FDA-approved medication for pain relief. It’s used for moderate to severe pain and is considered a class IV drug by the FDA . Tramadol belongs to the group of medicines called opioid analgesics (narcotics). It acts in the central nervous system (CNS) to relieve pain .
Synthesis Analysis
The synthesis of tramadol begins with the preparation of 2- (N-bencil, N-metil)aminometil ciclohexanona and 2-dimetilaminometil ciclohexanona through the Mannich reaction of ciclohexanona, paraformaldehyde, and the corresponding amine hydrochloride .Molecular Structure Analysis
Tramadol is metabolized to its active metabolite M1 mainly by the cytochrome P450 (CYP) 2D6 enzyme . The structure of the compound has been optimized with the B3LYP method using 6-31G (**) and cc-pVDZ basis sets .Chemical Reactions Analysis
An oxygen transfer mechanism can explain the formation of N-oxide-TRA, while a one-electron transfer may result in the formation of N-centered radical cation intermediates .Physical And Chemical Properties Analysis
Tramadol hydrochloride, USP is a white, bitter, crystalline, and odorless powder . The chemical name for acetaminophen, USP is N-acetyl-p-aminophenol .Mécanisme D'action
Safety and Hazards
Orientations Futures
Although tramadol is often used to manage chronic pain conditions, the beneficial and harmful effects of this intervention are unknown. The present review will systematically assess the current evidence on the benefits and harms of tramadol versus placebo or no intervention to inform clinical practice and future research .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of O-Acetyl Tramadol can be achieved through the acetylation of Tramadol. This can be performed using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is expected to occur at the hydroxyl group of Tramadol, resulting in the formation of O-Acetyl Tramadol.", "Starting Materials": [ "Tramadol", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Add Tramadol to a round-bottom flask containing pyridine", "Add acetic anhydride slowly to the flask while stirring", "Heat the flask at 60-70°C for 1-2 hours", "Allow the reaction mixture to cool to room temperature", "Add water to the mixture to hydrolyze any remaining acetic anhydride", "Extract the product with a suitable organic solvent such as ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Evaporate the solvent under reduced pressure to obtain O-Acetyl Tramadol as a white crystalline solid" ] } | |
Numéro CAS |
1413642-27-9 |
Nom du produit |
O-Acetyl Tramadol |
Formule moléculaire |
C18H27NO3 |
Poids moléculaire |
305.418 |
Nom IUPAC |
[(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexyl] acetate |
InChI |
InChI=1S/C18H27NO3/c1-14(20)22-18(15-9-7-10-17(12-15)21-4)11-6-5-8-16(18)13-19(2)3/h7,9-10,12,16H,5-6,8,11,13H2,1-4H3/t16-,18+/m1/s1 |
Clé InChI |
LQUPISJKOHCHAY-AEFFLSMTSA-N |
SMILES |
CC(=O)OC1(CCCCC1CN(C)C)C2=CC(=CC=C2)OC |
Synonymes |
(1R,2R)-rel-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol 1-Acetate; (1R,2R)-rel-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexyl Acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



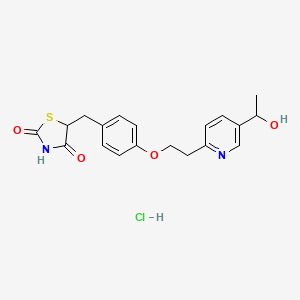
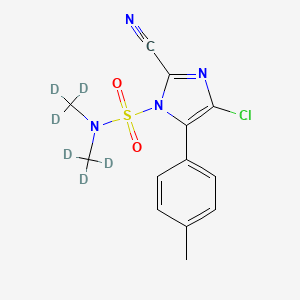
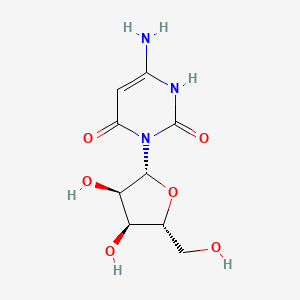
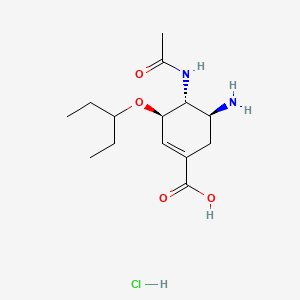
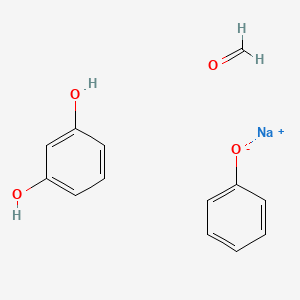
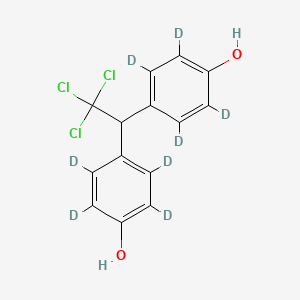
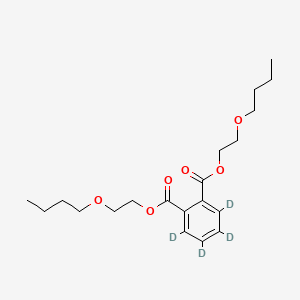
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)
